3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound features a chromene backbone with an iodine and phenoxy substitution, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The compound can be found in various chemical databases, including PubChem, which lists its molecular formula as and identifies it with the CAS number 196928-59-3 . Research articles have also documented its synthesis and characterization, highlighting its relevance in ongoing studies in organic chemistry and pharmacology .
3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate is classified as a flavonoid derivative. Flavonoids are polyphenolic compounds widely recognized for their antioxidant, anti-inflammatory, and anticancer properties. This specific derivative is of interest for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities.
The synthesis of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. A common approach includes the condensation of appropriate phenolic and carbonyl precursors followed by acetylation.
The molecular structure of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate can be represented as follows:
This structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to characterize this compound, providing insights into its structural integrity and purity. For instance, typical NMR data may include chemical shifts indicative of aromatic protons and functional groups .
The compound undergoes various chemical reactions typical of flavonoids:
These reactions are significant for modifying the compound's structure to enhance biological activity or selectivity against specific targets .
The mechanism of action for 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate is primarily studied in the context of its biological activities:
In vitro studies have shown promising results regarding its efficacy against various cancer cell lines and bacterial strains, indicating a need for further research into its pharmacodynamics .
Spectroscopic methods such as UV-visible spectroscopy can provide insights into electronic transitions within the molecule, aiding in understanding its reactivity and stability .
3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate has several potential applications:
Research continues to explore these avenues, emphasizing the importance of this compound in both medicinal chemistry and material science .
The synthesis of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate requires precise sequential functionalization of the chromenone core. A representative five-step pathway begins with 7-hydroxy-4-methylcoumarin (1), which undergoes O-alkylation with propargyl bromide under basic conditions (K₂CO₃, acetone, 50°C) to yield 7-(prop-2-yn-1-yloxy)-4-methyl-2H-chromen-2-one (2) [6]. Subsequent bromination at the C3 position using N-bromosuccinimide (NBS) generates the 3-bromo intermediate (3), which undergoes nucleophilic substitution with 4-iodophenol in the presence of K₂CO₃/DMF to afford 3-(4-iodophenoxy)-7-(prop-2-yn-1-yloxy)-4-methyl-2H-chromen-2-one (4). Oxidation of the C4 methyl group with pyridinium chlorochromate (PCC) yields the 4-oxo derivative (5), followed by selective C7 dealkylation using boron tribromide (BBr₃) and final acetylation with acetic anhydride to install the C7 acetate group [6] [3].
Table 1: Key Intermediates and Yields in Multi-Step Synthesis
Step | Intermediate | Key Reaction | Yield (%) |
---|---|---|---|
1 | 7-Hydroxy-4-methylcoumarin | Base-catalyzed alkylation | 85 |
2 | 3-Bromo-7-(prop-2-yn-1-yloxy)-4-methylcoumarin | Electrophilic bromination | 78 |
3 | 3-(4-Iodophenoxy)-7-(prop-2-yn-1-yloxy)-4-methylcoumarin | Nucleophilic substitution | 82 |
4 | 3-(4-Iodophenoxy)-7-(prop-2-yn-1-yloxy)chromen-4-one | PCC oxidation | 91 |
5 | Target compound | Acetylation | 88 |
Alternative routes leverage Ullmann-type etherification for direct C3-aryloxy coupling, avoiding halogenated intermediates. Microwave-assisted Pechmann condensation between 2,4-dihydroxyacetophenone and ethyl acetoacetate provides rapid access to 7-hydroxy-4-oxo-4H-chromen-2-yl acetate, followed by CuI-catalyzed coupling with 1-iodo-4-iodobenzene [6] [4].
Regioselective C3-O-arylation is critical due to competing C2/C4 reactivity. Copper(I) catalysts enable efficient Ullmann coupling between 3-bromochromenones and 4-iodophenol. CuI/1,10-phenanthroline (5 mol%) in toluene at 110°C achieves >95% regioselectivity for the C3-aryloxy bond, with K₃PO₄ as a base enhancing electrophilicity at the phenoxy oxygen [6]. This system minimizes homocoupling byproducts (<3%) and tolerates the C7 acetate group without transesterification.
Table 2: Catalytic Efficiency in Iodophenoxy Coupling
Catalyst System | Solvent | Temp (°C) | Regioselectivity (%) | Yield (%) |
---|---|---|---|---|
CuI/1,10-phenanthroline | Toluene | 110 | >95 | 92 |
Cu₂O/neocuproine | DMF | 100 | 89 | 85 |
Pd(OAc)₂/XPhos | Dioxane | 120 | 78 | 80 |
Catalyst-free | DMSO | 150 | 65 | 72 |
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) facilitate biphasic reactions in water/dichloromethane systems, enabling nucleophilic substitution at 50°C with 87% yield. This method avoids transition metals but requires stoichiometric base (Cs₂CO₃) [6] [10]. For late-stage derivatization, click chemistry leverages Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach triazole-linked iodophenoxy groups to C7-propargyloxy chromenones [6].
The cyclization step forming the chromen-4-one core significantly impacts yield and purity. Classical Pechmann condensation of resorcinol derivatives with β-ketoesters under solvent-free conditions at 130°C provides 7-hydroxy-4-oxo-4H-chromene precursors but risks decomposition of iodoaryl groups. Alternatively, microwave-assisted synthesis in propylene glycol at 100°C reduces reaction time from 8 h to 20 minutes while maintaining 89% yield [6].
Solvent polarity directly influences cyclization kinetics:
Table 3: Solvent/Temperature Effects on Chromen-4-One Cyclization
Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Solvent-free | Conc. H₂SO₄ | 130 | 1.5 | 92 | 90 |
Ethanol | p-TsOH | 80 | 3 | 88 | 95 |
PEG-400 | None | 100 | 2 | 85 | 93 |
H₂O/CH₂Cl₂ (1:1) | TBAB | 50 | 4 | 91 | 97 |
DMF | Pyridine | 120 | 1 | 82 | 88 |
DFT calculations support experimental findings, indicating that non-polar solvents lower the energy barrier for lactonization (ΔG‡ = 18.3 kcal/mol in toluene vs. 22.1 kcal/mol in DMF). Optimal cyclization occurs at 80–100°C, balancing kinetics against thermal degradation of the iodophenoxy group [9] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7